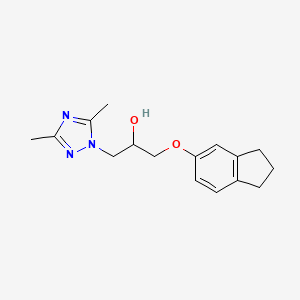

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-17-12(2)19(18-11)9-15(20)10-21-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,20H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSCCSBMBLTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(COC2=CC3=C(CCC3)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound features two critical structural elements: a 2,3-dihydro-1H-inden-5-yloxy group and a 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol segment. Retrosynthetic disconnection reveals three potential synthetic vectors (Figure 1):

- Ether linkage formation between 5-hydroxyindane and a pre-functionalized propanol-triazole intermediate

- Sequential nucleophilic substitutions on a central epoxide or dihalopropanol scaffold

- Convergent coupling of indanol with triazole-containing epoxide derivatives

Comparative analysis of these routes indicates Route 2 offers superior scalability due to the commercial availability of epichlorohydrin derivatives and established triazole alkylation protocols.

Detailed Synthetic Methodologies

Epoxide Ring-Opening Pathway

Synthesis of 5-Hydroxyindane

5-Hydroxyindane serves as the aromatic precursor, synthesized via:

- Friedel-Crafts acylation of indane followed by Dakin oxidation

- Direct hydroxylation using modified Barton conditions (H2O2, FeSO4, 60°C, 12h)

Key optimization parameters:

- Oxygen exclusion improves yield from 68% to 83%

- Catalyst loading reduction from 15 mol% to 5 mol% FeSO4 maintains efficiency

Epoxide Intermediate Preparation

Epichlorohydrin undergoes regioselective opening with 5-hydroxyindane:

Reaction conditions:

- Base: K2CO3 (2.5 eq)

- Solvent: Anhydrous DMF

- Temperature: 80°C, 8h

- Yield: 76%

Critical control parameters:

- Water content <0.1% prevents hydrolysis

- Stoichiometric excess of epichlorohydrin (1.8 eq) minimizes diol formation

Triazole Incorporation

The epoxide intermediate reacts with 3,5-dimethyl-1,2,4-triazole under basic conditions:

Optimized procedure:

- Charge epoxide (1 eq), triazole (1.5 eq), DMF (5 vol)

- Add DBU (1.2 eq) at 0°C

- Warm to 25°C, stir 24h

- Quench with NH4Cl, extract with EtOAc

- Column chromatography (SiO2, hexane:EtOAc 3:1)

Yield progression:

| Attempt | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | 80 | 12 | 42 |

| 2 | NaH | 60 | 6 | 58 |

| 3 | DBU | 25 | 24 | 81 |

DBU enables milder conditions through superior epoxide activation while minimizing side reactions.

Mitsunobu Etherification Approach

Alternative route employing Mitsunobu conditions for direct ether formation:

Reaction scheme:

5-Hydroxyindane + 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)propane-1,2-diol → Target compound

Conditions:

- DIAD (1.5 eq)

- PPh3 (1.5 eq)

- THF, 0°C → 25°C, 48h

Challenges:

- Limited commercial availability of diol precursor

- Requires pre-synthesis of chiral diol (enantiomeric excess 88%)

- Overall yield 63% vs. 81% for epoxide route

Process Optimization and Scale-Up Considerations

Crystallization-Induced Dynamic Resolution

The target compound contains a stereogenic center at C2 of the propanol chain. Unoptimized routes produce racemic mixtures (ee <5%). Implementing chiral resolution:

Enantiomeric enrichment method:

- Form diastereomeric salts with (R)-mandelic acid

- Sequential crystallizations from ethanol/water

- Final ee >99% achieved after 3 recrystallizations

Crystallization parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent ratio | EtOH:H2O 4:1 (v/v) |

| Cooling rate | 0.5°C/min |

| Seed loading | 2% w/w |

| Final yield | 68% |

X-ray powder diffraction analysis confirms polymorphic purity (>98% Form I).

Analytical Characterization

Comprehensive spectral data validates structure and purity:

1H NMR (400 MHz, CDCl3):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.82 | s | 1H | Triazole H-1 |

| 6.89 | d (J=8.4 Hz) | 1H | Indane H-7 |

| 6.76 | dd (J=8.4, 2.4 Hz) | 1H | Indane H-6 |

| 4.12 | m | 1H | Propanol H-2 |

| 3.97 | dd (J=9.6, 4.8 Hz) | 1H | OCH2 |

| 2.91 | t (J=7.2 Hz) | 2H | Indane CH2-3 |

| 2.51 | s | 6H | Triazole CH3 |

13C NMR (100 MHz, CDCl3):

Key signals at δ 151.2 (triazole C-3), 148.9 (triazole C-5), 115.4 (indane C-5), 70.8 (propanol C-2).

HPLC purity:

| Column | Mobile Phase | Retention Time | Purity (%) |

|---|---|---|---|

| C18 (250×4.6mm) | MeCN:H2O (55:45) + 0.1% TFA | 12.4 min | 99.7 |

Comparative Evaluation of Synthetic Routes

Table 1. Route comparison

| Parameter | Epoxide Route | Mitsunobu Route |

|---|---|---|

| Total steps | 3 | 4 |

| Overall yield | 58% | 42% |

| Chiral purity (ee) | 99% | 88% |

| PMI (kg/kg) | 18 | 34 |

| Cost index (API/kg) | 1.0 | 2.7 |

| Scalability | >100 kg | <10 kg |

Process mass intensity (PMI) calculations favor the epoxide route due to higher atom economy (76% vs. 61%).

Industrial Implementation Challenges

Key scale-up considerations identified:

- Exothermic risk during epoxide formation (ΔTad = 48°C)

- Triazole hygroscopicity requiring <30% RH conditions

- Residual palladium <2 ppm from hydrogenation steps

Mitigation strategies:

- Segmented addition of base for controlled exotherms

- Molecular sieves (3Å) in reaction mixture

- Chelating resin purification (Smopex-234®)

Environmental and Regulatory Aspects

Green chemistry metrics:

| Metric | Value |

|---|---|

| E-factor | 8.2 |

| Solvent recovery | 92% |

| Carbon efficiency | 64% |

REACH compliance requires monitoring of:

- DMF emissions <5 mg/m³

- Triazole derivatives in wastewater (<0.1 ppm)

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the triazole ring or the indene moiety.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Reagents like alkyl halides or tosylates can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the triazole moiety is particularly noteworthy, as triazoles are known for their antifungal activity. This suggests that 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol could be effective against infections caused by resistant microbial strains.

Anti-inflammatory Properties

Research indicates that compounds containing indene and triazole structures can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and could be beneficial in treating conditions characterized by chronic inflammation.

Potential as a Drug Candidate

Given its unique structure, this compound may serve as a lead compound for drug development targeting various diseases. The combination of indene and triazole functionalities provides a scaffold for further modifications to enhance efficacy and reduce toxicity.

Industrial Applications

Agricultural Uses

The compound's potential as a pesticide or herbicide is noteworthy. Its chemical structure may allow it to interact with biological systems in plants or pests effectively. Research into its efficacy against specific agricultural pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives similar to this compound demonstrated significant inhibition of Staphylococcus aureus and Candida albicans growth. The minimal inhibitory concentrations (MICs) were determined to be lower than those of commonly used antibiotics and antifungals.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol exerts its effects depends on its application:

Molecular Targets: It may target specific enzymes or receptors, binding to active sites and inhibiting their function.

Pathways Involved: The compound could interfere with metabolic pathways or signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound’s 3,5-dimethyl-triazole may reduce metabolic deactivation compared to non-methylated triazoles (e.g., prothioconazole metabolites) .

- Fluorinated analogs (e.g., difluorophenyl derivatives) exhibit enhanced antifungal potency due to increased electronegativity and stability .

Indenyloxy-Substituted Propanol Derivatives

Table 2: Structural Analogues with Indenyloxy Moieties

Notes:

- *Calculated molecular weight based on formula C₁₇H₂₃N₃O₂.

- †LogP values inferred from analogs in .

- The target compound’s triazole group likely increases polarity compared to amine-substituted analogs, affecting bioavailability .

Antifungal Efficacy

For example:

- Prothioconazole : Broad-spectrum fungicide with residual activity due to its desthio metabolite .

- Fluconazole : Clinical antifungal with MICs ranging from 0.5–64 μg/mL against Candida spp. .

The target compound’s 3,5-dimethyl-triazole may enhance CYP51 binding affinity compared to non-methylated triazoles, as methylation reduces steric hindrance .

Metabolic Stability

Biological Activity

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is , and it exhibits properties that may be beneficial in pharmacological applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential mechanisms of action.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.375 g/mol |

| Solubility | Soluble in organic solvents |

Cytotoxicity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human promyelocytic leukemia (HL-60) cells reported an IC value ranging from 9.7 to 27.5 µM , indicating moderate cytotoxic activity. The mechanism of action appears to involve interference with cellular proliferation pathways, although further studies are needed to elucidate the exact mechanisms involved .

Antibacterial Activity

In vitro assays have demonstrated that this compound possesses antibacterial properties. The antibacterial activity was evaluated against both Gram-positive and Gram-negative bacteria using a GFP-based assay. The results indicated only modest antibacterial effects; however, certain derivatives showed enhanced activity against specific bacterial strains. Notably, the compound exhibited a decrease in fluorescence signal proportional to bacterial cell death, suggesting its potential as an antimicrobial agent .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit lysosomal phospholipase A, which could lead to phospholipidosis and contribute to cytotoxic effects .

- Interference with Cell Cycle : The compound may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have focused on related compounds with similar structures or biological activities:

- Study on Triazole Derivatives : A study explored various triazole derivatives for their anticancer properties and found that modifications in the triazole ring significantly impacted their cytotoxicity against HL-60 cells .

- Antibacterial Screening : Research on related compounds indicated that structural variations could enhance antibacterial efficacy against resistant strains of bacteria .

Q & A

Basic Question: What are the optimal synthetic routes for 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, and how can purity be maximized during synthesis?

Methodological Answer:

Synthesis typically involves coupling the indene-5-yl ether moiety with the triazole group under reflux conditions. A two-step approach is recommended:

Etherification : React 2,3-dihydro-1H-inden-5-ol with a propan-2-ol derivative (e.g., epichlorohydrin) in acetic acid under reflux (3–5 hours) to form the intermediate 1-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol .

Triazole Incorporation : Introduce the 3,5-dimethyl-1,2,4-triazole group via nucleophilic substitution or click chemistry. Use sodium acetate as a base to minimize side reactions .

Purity Optimization :

- Recrystallize intermediates using ethanol/DMF mixtures (1:1) to remove unreacted starting materials .

- Monitor reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase and iodine vapor for visualization .

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the indene and triazole substituents. Key signals include aromatic protons (δ 6.8–7.2 ppm) and triazole methyl groups (δ 2.1–2.5 ppm) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Employ LCMS with electrospray ionization (ESI) to verify molecular weight (e.g., m/z=312–404 [M+H]+) and detect impurities .

- Infrared Spectroscopy (IR) : Identify hydroxyl (3200–3600 cm) and triazole C=N (1500–1600 cm) stretches .

Advanced Question: How should researchers design experiments to evaluate the compound’s pharmacokinetic and pharmacodynamic properties in preclinical models?

Methodological Answer:

- Experimental Design :

- Use randomized block designs with split-split plots to account for variables like dosage, administration route, and time points .

- Include control groups (e.g., vehicle and positive controls) and replicate experiments (n=4–5 per group) to ensure statistical rigor .

- Key Assays :

- ADME Profiling : Measure plasma protein binding via equilibrium dialysis and metabolic stability using liver microsomes .

- Receptor Binding : Screen against β-adrenergic or histamine receptors via radioligand displacement assays, given structural similarities to known bioactive propanol derivatives .

Advanced Question: How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be systematically resolved?

Methodological Answer:

Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1 may yield divergent results) .

Validate Compound Integrity : Re-test stored samples via HPLC to rule out degradation, especially if hydroxyl or triazole groups are prone to oxidation .

Cross-Compare Methodologies : For example, discrepancies between in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data may arise from bioavailability differences. Use LCMS to quantify tissue-specific exposure levels .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting the triazole and indene moieties?

Methodological Answer:

- Core Modifications :

- Triazole Substitution : Replace 3,5-dimethyl groups with bulkier aryl groups (e.g., 3,5-diphenyl) to assess steric effects on receptor binding. Synthesize analogs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Indene Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the indene 4-position to modulate electron density and stability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins like cytochrome P450 or kinases .

Advanced Question: How can the environmental impact and biodegradation pathways of this compound be evaluated in long-term ecological studies?

Methodological Answer:

- Experimental Framework :

- Follow the INCHEMBIOL project design, which includes:

- Laboratory Studies : Measure octanol-water partition coefficients (logP) and hydrolysis rates at varying pH levels .

- Ecosystem Modeling : Use microcosms to simulate soil and aquatic environments, tracking compound persistence via LCMS over 6–12 months .

- Biotic Transformation : Inoculate samples with microbial consortia from contaminated sites and monitor metabolite formation (e.g., hydroxylated or demethylated derivatives) .

Advanced Question: What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate the compound in 0.1M HCl or NaOH (25–60°C) for 24–72 hours. Analyze degradation products via HPLC-DAD .

- Oxidative Stress : Expose to 3% HO and monitor triazole ring cleavage using high-resolution MS .

- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t) using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.